molecular formula C22H16N2O6 B2413520 2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid CAS No. 632286-84-1

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid

Cat. No. B2413520
CAS RN: 632286-84-1
M. Wt: 404.378
InChI Key: KOWRWVZFXQEPIL-UHFFFAOYSA-N
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Description

“2,2’-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid” is a chemical compound . It’s also known as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) .


Synthesis Analysis

The synthesis of DPP derivatives has been described in various studies . For instance, one study synthesized three N-monoalkylated DPP (mDPP) derivatives . Another study described an efficient synthesis of a new DPP scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP), containing methyl groups at the 3,6-positions .


Molecular Structure Analysis

The molecular structure of DPP and its derivatives has been analyzed in several studies . For example, one study refined the crystal structure of a DPP derivative .


Chemical Reactions Analysis

DPP and its derivatives have been used in various chemical reactions . For instance, DPP itself has been used to synthesize photoluminescent conjugated polymers .


Physical And Chemical Properties Analysis

DPP has a high quantum yield of fluorescence, as well as a high molar decadic absorption coefficient . One study reported the synthesis of yellow-orange crystals of a DPP derivative with a melting point of 180°C .

Scientific Research Applications

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, showcasing their strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Rotational Dynamics in Solvents

Several studies have explored the rotational dynamics of derivatives of 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole in various solvents. Dutt et al. (1999) and (2004) investigated the rotational reorientation times of these compounds in different alcohols, indicating that hydrogen bonding with the solvents affects the rotation of these molecules. This research provides insights into the solute-solvent interactions (Dutt et al., 1999), (Dutt & Ghanty, 2004).

Synthesis and Properties

Colonna et al. (2007) reported on the synthesis and properties of N, N'‑disubstituted derivatives, discussing their absorption and fluorescence properties. This research contributes to the understanding of the chemical characteristics of these compounds (Colonna et al., 2007).

Structural Studies

Li, Larsen, and Brooker (2003) detailed the synthesis and structural analysis of 2,5-disubstituted pyrroles, contributing to the understanding of the molecular structure and tautomers of such compounds (Li, Larsen, & Brooker, 2003).

Future Directions

DPP and its derivatives have potential applications in various fields due to their unique properties. For instance, they have been used to synthesize photoluminescent conjugated polymers , indicating potential applications in optoelectronics.

properties

IUPAC Name

2-[5-(carboxymethyl)-3,6-dioxo-1,4-diphenylpyrrolo[3,4-c]pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-15(26)11-23-19(13-7-3-1-4-8-13)17-18(22(23)30)20(14-9-5-2-6-10-14)24(21(17)29)12-16(27)28/h1-10H,11-12H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRWVZFXQEPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N(C3=O)CC(=O)O)C4=CC=CC=C4)C(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid

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